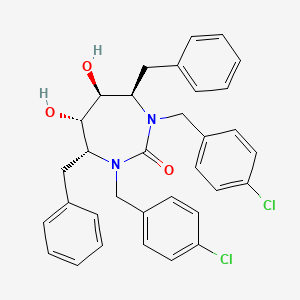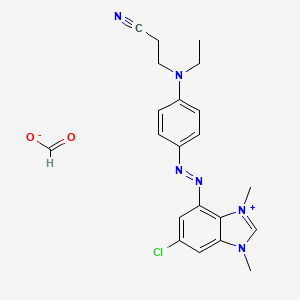
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并咪唑鎓甲酸盐是一种复杂的有机化合物 ,以其独特的化学结构和性质而闻名。由于其稳定性和反应性,它经常被用于各种科学研究应用中。
准备方法
合成路线和反应条件
6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并咪唑鎓甲酸盐的合成涉及多个步骤。该过程通常从苯并咪唑核 的制备开始,然后引入偶氮基团和氰乙基基团。反应条件通常需要控制温度并使用特定催化剂来确保获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产通过使用优化反应条件来扩大规模,以最大限度地提高产量和纯度。该过程涉及对温度、压力和 pH 等参数的持续监测和调整,以确保一致的质量。
化学反应分析
反应类型
6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并咪唑鎓甲酸盐会经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用像高锰酸钾这样的氧化剂。
还原: 该化合物可以使用像硼氢化钠这样的还原剂来还原。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
常见试剂和条件
氧化: 高锰酸钾,酸性或碱性条件。
还原: 硼氢化钠,乙醇作为溶剂。
取代: 像叠氮化钠这样的亲核试剂,像卤代烷烃这样的亲电试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成具有额外含氧官能团的苯并咪唑衍生物,而还原可能生成更饱和的化合物。
科学研究应用
6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并咪唑鎓甲酸盐被用于各种科学研究领域,包括:
化学: 作为有机合成中的试剂,以及作为分析化学中的标准物质。
生物学: 在涉及酶相互作用和蛋白质结合的研究中。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并咪唑鎓甲酸盐的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物学效应。所涉及的确切途径取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- 6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并三唑鎓甲酸盐
- 6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并三唑鎓氯化物
独特性
与类似化合物相比,6-氯-4-((4-((2-氰乙基)乙基氨基)苯基)偶氮)-1,3-二甲基-1H-苯并咪唑鎓甲酸盐表现出独特的性质,如更高的稳定性和特定的反应模式。这些特性使其在某些研究和工业应用中特别有价值。
属性
CAS 编号 |
96446-16-1 |
|---|---|
分子式 |
C21H23ClN6O2 |
分子量 |
426.9 g/mol |
IUPAC 名称 |
3-[4-[(6-chloro-1,3-dimethylbenzimidazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;formate |
InChI |
InChI=1S/C20H22ClN6.CH2O2/c1-4-27(11-5-10-22)17-8-6-16(7-9-17)23-24-18-12-15(21)13-19-20(18)26(3)14-25(19)2;2-1-3/h6-9,12-14H,4-5,11H2,1-3H3;1H,(H,2,3)/q+1;/p-1 |
InChI 键 |
BMWBTWYIXUNKQS-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(C=[N+]3C)C.C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


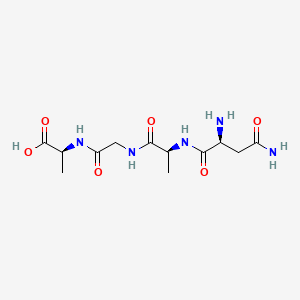

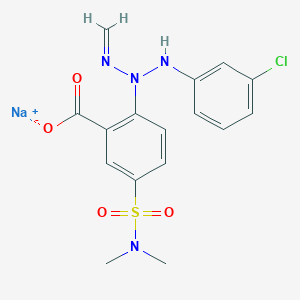
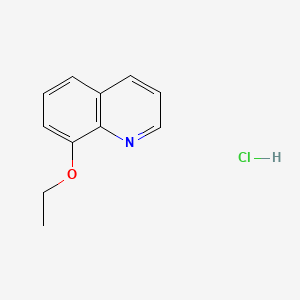
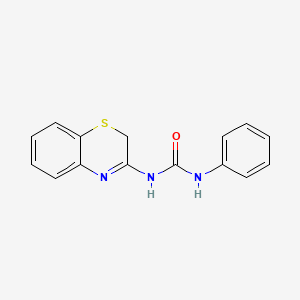
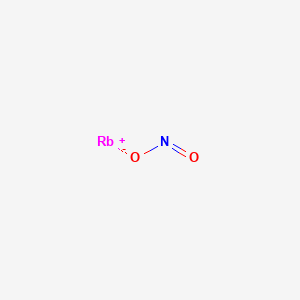
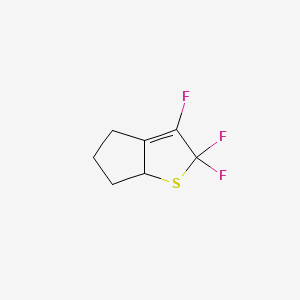
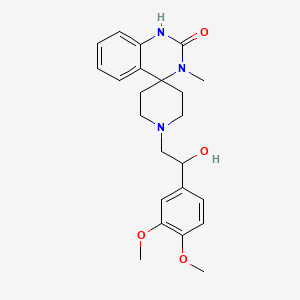
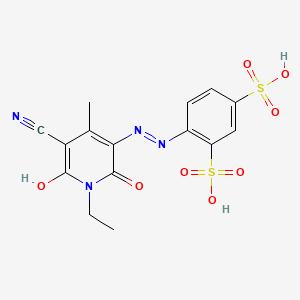
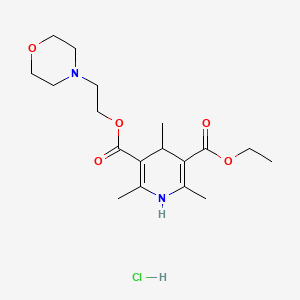
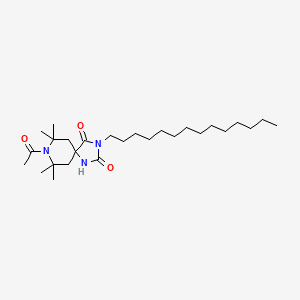

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
